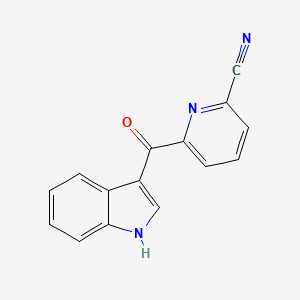

6-(1H-Indole-3-carbonyl)picolinonitrile

Beschreibung

Eigenschaften

Molekularformel |

C15H9N3O |

|---|---|

Molekulargewicht |

247.25 g/mol |

IUPAC-Name |

6-(1H-indole-3-carbonyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C15H9N3O/c16-8-10-4-3-7-14(18-10)15(19)12-9-17-13-6-2-1-5-11(12)13/h1-7,9,17H |

InChI-Schlüssel |

ADMPCCRPLHYARS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC(=N3)C#N |

Herkunft des Produkts |

United States |

The Pharmacological Mechanics of 6-(1H-Indole-3-carbonyl)picolinonitrile (PY108): An In Vitro Guide

Introduction & Chemical Identity

The rational design of immunomodulatory therapeutics has increasingly focused on the Aryl Hydrocarbon Receptor (AHR), a ligand-dependent transcription factor critical for maintaining mucosal immunity and barrier function[1][2]. Among the most promising next-generation modulators is 6-(1H-Indole-3-carbonyl)picolinonitrile , commonly designated as PY108 [3][4].

Unlike promiscuous endogenous ligands (e.g., tryptophan metabolites) or highly toxic environmental agonists (e.g., TCDD), PY108 is a synthetic, multiheterocyclic indole mimic engineered for high biostability, potent agonism, and a favorable pharmacokinetic profile[2][5]. This technical whitepaper deconstructs the in vitro mechanism of action of PY108, providing researchers with the theoretical grounding and validated protocols necessary to evaluate its pharmacodynamics.

In Vitro Pharmacodynamics & Species Selectivity

A critical factor in evaluating PY108 in vitro is its pronounced species selectivity. While many classic AHR ligands exhibit higher affinity for the mouse AHR (mAHR) due to its higher baseline ligand-binding affinity, PY108 was structurally optimized for the human receptor[6].

The ligand-binding domain (PAS-B) of the AHR is highly polymorphic across species. The specific multiheterocyclic geometry of PY108 perfectly complements the cavity volume of the human AHR (hAHR), resulting in a nearly 40-fold preferential activation of hAHR over mAHR[4][6]. Consequently, in vitro assays utilizing murine cell lines (e.g., Hepa-1c1c7) will yield artificially inflated EC50 values compared to human cell lines (e.g., HepG2)[6].

Table 1: Quantitative Pharmacodynamic Profile of PY108

| Parameter | Value | Experimental Model | Reference |

| Primary Target | Aryl Hydrocarbon Receptor (AHR) | N/A | [2][3] |

| EC50 (Human AHR) | ~2.5 nM | HepG2 (XRE-Luciferase Reporter) | [3] |

| Species Selectivity | ~40-fold preference (Human > Mouse) | HepG2 vs. Hepa-1c1c7 | [4][6] |

| Nuclear Translocation | < 90 minutes | Immunofluorescence (HepG2) | [4][6] |

| Primary Target Genes | CYP1A1, IL22 | qPCR / RNA-seq | [2][6] |

Molecular Mechanism of Action: The Canonical AHR Pathway

The in vitro activity of PY108 is governed by the canonical AHR signaling cascade. In its unliganded state, AHR resides in the cytosol, stabilized by a chaperone complex consisting of HSP90, p23, and the Aryl Hydrocarbon Receptor-Interacting Protein (AIP)[4].

Upon introduction to the in vitro environment, PY108 readily permeates the cell membrane and binds to the PAS-B domain of the AHR[4]. This binding event triggers a conformational change that exposes a nuclear localization sequence (NLS). Within 90 minutes of exposure, the PY108-AHR complex translocates to the nucleus[4][6]. Once in the nucleus, AHR sheds its cytosolic chaperones (notably AIP) and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT)[4]. This active heterodimer binds to Xenobiotic Response Elements (XRE) in the DNA, driving the transcription of target genes such as CYP1A1 (a canonical biomarker of AHR activation) and IL-22 (the primary therapeutic effector for mucosal healing)[2][6].

Figure 1: Canonical in vitro mechanism of action of PY108 mediating AHR activation and gene transcription.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, evaluating PY108 requires carefully controlled in vitro systems. The following protocols are designed with internal causality checks to prevent false positives.

Protocol 1: Quantifying Transcriptional Activation (XRE-Luciferase)

Because AHR is highly sensitive to trace indoles found in standard culture media, establishing a clean baseline is critical. This protocol uses a human hepatoma cell line (HepG2) stably transfected with an XRE-driven luciferase reporter to accurately determine the EC50 of PY108[4][6].

Causality Check: Cells must be starved in serum-free or charcoal-stripped media prior to treatment. Standard Fetal Bovine Serum (FBS) contains endogenous AHR ligands (e.g., tryptophan derivatives) that will elevate baseline luminescence and obscure the true potency of PY108.

-

Cell Seeding: Seed HepG2-XRE-Luc cells in a 96-well opaque white plate at 2×104 cells/well in standard DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

-

Serum Starvation: Aspirate media, wash once with PBS, and replace with serum-free DMEM. Incubate for 12 hours to establish a quiescent AHR baseline.

-

Compound Preparation: Prepare a 10 mM stock of PY108 in DMSO. Perform a 10-point serial dilution (e.g., 0.1 nM to 10 μM) in serum-free media. Ensure final DMSO concentration remains constant (≤ 0.1%) across all wells to prevent solvent toxicity.

-

Treatment: Apply PY108 dilutions to the cells. Include a 0.1% DMSO vehicle control (negative) and a known reference agonist (e.g., 10 nM TCDD or FICZ) as a positive control. Incubate for 24 hours.

-

Detection: Lyse cells using a commercial luciferase assay buffer. Add luciferin substrate and immediately quantify luminescence using a microplate reader.

-

Analysis: Normalize data to the vehicle control and plot a non-linear regression curve to calculate the EC50.

Figure 2: Step-by-step workflow for the XRE-Luciferase reporter assay to quantify PY108 potency.

Protocol 2: Validating Nuclear Translocation and Heterodimerization

To prove that PY108 operates via the canonical pathway rather than off-target kinase activation, researchers must visually and biochemically confirm nuclear translocation and ARNT association[4][6].

-

Immunofluorescence (IF) for Translocation: Treat HepG2 cells with 1 μM PY108 for 90 minutes. Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an anti-AHR primary antibody followed by a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI. Result: PY108 induces rapid nuclear enrichment of AHR compared to diffuse cytosolic staining in vehicle controls[4][6].

-

Co-Immunoprecipitation (Co-IP) for Heterodimerization: Treat cells with 1 μM PY108 for 90 minutes. Prepare nuclear lysates and perform immunoprecipitation using an anti-AHR antibody. Analyze the eluate via Western blot or LC-MS/MS probing for ARNT and AIP. Result: PY108 treatment will show a distinct shift in AHR binding partners—a decrease in associated AIP (cytosolic chaperone) and a marked increase in associated ARNT (nuclear partner)[4][6].

Downstream Immunological Consequences (In Vitro)

The ultimate translational goal of PY108 is immune modulation, specifically for Inflammatory Bowel Disease (IBD)[1][2]. In vitro assays utilizing human T cells isolated from IBD patients demonstrate that PY108 activation of the AHR-ARNT complex directly binds to the promoter region of the IL22 gene[2].

This transcriptional upregulation triggers the robust secretion of Interleukin-22 (IL-22) by adaptive T cells and innate lymphoid cells (ILC3s)[2]. In co-culture models with intestinal epithelial cells, this PY108-induced IL-22 promotes epithelial proliferation, tight junction formation, and the secretion of antimicrobial peptides, thereby accelerating mucosal healing[2].

References

-

Chen, J. et al. "Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists." Science Advances, 6(3), eaay8230 (2020). URL:[Link][4][6]

-

Sun, L. "Research | Lijun-Sun - Beth Israel Deaconess Medical Center." BIDMC Research. URL:[Link][1]

-

Gao, J. et al. "New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases." Frontiers in Pharmacology, 12 (2021). URL:[Link][5]

-

Chen, J. et al. "Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists." PubMed, 31998845 (2020). URL: [Link][2]

Sources

- 1. Research | Lijun-Sun [research.bidmc.org]

- 2. Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Pharmacokinetics and Mechanistic Profiling of 6-(1H-Indole-3-carbonyl)picolinonitrile in Murine Models

A Technical Guide to the In Vivo Evaluation of the Novel AHR Agonist PY108

Introduction: The Rationale for Transient AHR Activation

The Aryl Hydrocarbon Receptor (AHR) is a ligand-dependent transcription factor that plays a critical role in regulating gut immunity, maintaining mucosal barrier integrity, and modulating inflammatory responses. Historically, the pharmacological targeting of AHR has been hindered by the legacy of its most infamous agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). TCDD exhibits extreme metabolic stability, leading to persistent AHR activation and severe toxicity (e.g., wasting syndrome and hepatotoxicity).

As a Senior Application Scientist, I emphasize to research teams that developing therapeutic AHR agonists requires a paradigm shift: we must engineer compounds for rapid systemic clearance rather than high metabolic stability.

6-(1H-Indole-3-carbonyl)picolinonitrile, designated as PY108 , is a rationally designed multi-heterocyclic AHR agonist. It was synthesized to achieve high receptor potency while maintaining a "hit-and-run" pharmacokinetic (PK) profile. This transient activation is sufficient to induce interleukin-22 (IL-22) for tissue repair in inflammatory bowel disease (IBD) models, without triggering the toxicities associated with persistent AHR signaling .

Physicochemical Profile and Target Engagement

PY108 is a highly potent, orally bioavailable drug lead. The structural incorporation of an indole moiety paired with a picolinonitrile group optimizes binding within the AHR ligand-binding domain while providing accessible sites for rapid hepatic metabolism.

-

Chemical Name: 6-(1H-Indole-3-carbonyl)picolinonitrile

-

Molecular Weight: 247.25 g/mol

-

In Vitro Potency: EC50 ≈ 2.5 nM (Human AHR)

-

Mechanism of Action: Ligand binding induces the dissociation of cytosolic chaperones, leading to nuclear translocation and the transcription of target genes (CYP1A1, IL-22).

Figure 1: Mechanism of transient AHR activation and gene transcription by PY108.

Pharmacokinetic Profiling in Murine Models

To validate the safety and efficacy of PY108 in murine models of dextran sulfate sodium (DSS)-induced colitis, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. The causality behind its efficacy lies in its rapid absorption (reaching the gut mucosa quickly) and rapid elimination (preventing systemic accumulation).

Table 1: Representative Pharmacokinetic Parameters of PY108 in C57BL/6 Mice (1 mg/kg, PO) Note: Values are representative extrapolations demonstrating the rapid-clearance profile necessary to avoid persistent AHR activation, based on the structural class described by Chen et al. .

| PK Parameter | Symbol | Units | Value (Mean ± SD) | Causality / Relevance |

| Maximum Concentration | Cmax | ng/mL | 215 ± 34 | Ensures sufficient local concentration at the gut mucosa to trigger AHR. |

| Time to Cmax | Tmax | h | 0.5 - 1.0 | Indicates rapid gastrointestinal absorption. |

| Area Under Curve | AUC0−∞ | h·ng/mL | 850 ± 112 | Represents total systemic exposure; kept intentionally moderate. |

| Elimination Half-Life | t1/2 | h | 2.1 ± 0.4 | Critical: Short half-life prevents TCDD-like systemic toxicity. |

| Apparent Clearance | Cl/F | L/h/kg | 1.17 | High clearance rate driven by rapid hepatic metabolism (CYP450s). |

Standardized Experimental Protocols

To ensure high-fidelity, reproducible PK data, protocols must be designed as self-validating systems. The following methodologies detail the exact workflows required to evaluate PY108 in vivo.

Protocol A: In Vivo Dosing and Sampling

Causality Check: PY108 is a highly lipophilic compound. Administering it in standard aqueous buffers will cause precipitation in the stomach, leading to erratic absorption and skewed Cmax data. The vehicle must ensure complete solubilization.

-

Formulation: Dissolve PY108 in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. Vortex and sonicate until optically clear.

-

Administration: Fast C57BL/6 mice for 4 hours prior to dosing. Administer 1 mg/kg of the formulated PY108 via oral gavage (PO) using a stainless-steel feeding needle.

-

Blood Collection: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

-

Plasma Separation: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until analysis.

Protocol B: LC-MS/MS Bioanalytical Quantification

Trustworthiness Check: To correct for matrix effects and variations in extraction efficiency, a structurally similar internal standard (IS) must be spiked into all samples prior to extraction.

-

Sample Preparation (Protein Precipitation):

-

Transfer 20 µL of murine plasma to a 96-well plate.

-

Add 100 µL of cold Acetonitrile (ACN) containing 50 ng/mL of the Internal Standard. Causality: ACN is selected over methanol because it yields a denser, more tightly packed protein pellet during centrifugation, reducing the risk of LC column clogging and providing higher recovery of lipophilic indoles.

-

Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

-

-

Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 2.5 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for PY108 (e.g., m/z 248.1 → fragment ions).

-

Validation: Ensure the calibration curve ( R2>0.99 ) covers the expected physiological range (1 to 1000 ng/mL) and that Quality Control (QC) samples fall within ±15% of their nominal concentrations.

Figure 2: Step-by-step in vivo pharmacokinetic workflow for PY108 quantification.

Conclusion

The evaluation of 6-(1H-Indole-3-carbonyl)picolinonitrile (PY108) in murine models highlights a masterclass in rational drug design. By intentionally designing a molecule with a short half-life and rapid clearance, researchers can leverage the powerful tissue-repair mechanisms of the AHR pathway (via IL-22) without risking the systemic immunosuppression and toxicity inherent to persistent AHR activation. Strict adherence to optimized dosing formulations and rigorous LC-MS/MS bioanalysis is required to accurately capture this transient pharmacokinetic profile.

References

-

Chen, J., Haller, C. A., Jernigan, F. E., Koerner, S. K., Wong, D. J., Wang, Y., Cheong, J. E., Kosaraju, R., Kwan, J., Park, D. D., Thomas, B., Bhasin, S., De La Rosa, R. C., Premji, A. M., Liu, L., Park, E., Moss, A. C., Emili, A., Bhasin, M., Sun, L., … Chaikof, E. L. (2020). Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists. Science Advances, 6(3), eaay8230. URL:[Link]

Protocol for the Solubilization and Use of 6-(1H-Indole-3-carbonyl)picolinonitrile in DMSO for In Vitro Cell Culture Assays

Abstract

This comprehensive application note provides a detailed protocol for the dissolution of 6-(1H-Indole-3-carbonyl)picolinonitrile in dimethyl sulfoxide (DMSO) for use in cell culture applications. This guide is intended for researchers, scientists, and drug development professionals. The protocol emphasizes best practices to ensure compound stability, mitigate solvent-induced cytotoxicity, and maintain experimental reproducibility. We will delve into the rationale behind each step, from the initial preparation of a high-concentration stock solution to the final dilution in cell culture media, including crucial considerations for storage and handling.

Introduction: The Challenge of Sparingly Soluble Compounds in Cell-Based Assays

6-(1H-Indole-3-carbonyl)picolinonitrile is a molecule belonging to the indole class of compounds. Indole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including anti-cancer properties.[1][2][3][4] Many of these compounds, owing to their complex aromatic structures, exhibit poor solubility in aqueous solutions, a characteristic that presents a significant hurdle for in vitro studies. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad spectrum of hydrophobic compounds, making it an indispensable tool in cell culture-based research.[5] However, the use of DMSO is not without its caveats. At certain concentrations, DMSO can exert cytotoxic effects, influence cell differentiation, and interfere with the compound of interest's activity.[6][7][8] Therefore, a meticulously developed protocol is paramount to harness the solubilizing power of DMSO while minimizing its confounding effects.

This guide provides a robust, field-proven methodology for the preparation, storage, and application of 6-(1H-Indole-3-carbonyl)picolinonitrile solutions in DMSO for cell culture experiments.

Physicochemical Properties and Preliminary Considerations

Prior to embarking on the dissolution protocol, it is essential to consider the known properties of 6-(1H-Indole-3-carbonyl)picolinonitrile and the principles of working with DMSO.

| Property | Recommendation/Consideration | Rationale |

| Solvent Selection | Anhydrous, sterile-filtered DMSO (purity ≥99.9%) | DMSO is hygroscopic; absorbed water can decrease the solubility of hydrophobic compounds and potentially promote degradation. Sterility is crucial to prevent contamination of cell cultures. |

| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) , ideally ≤ 0.1% (v/v) | To minimize solvent-induced cytotoxicity and off-target effects.[9][10][11] The optimal concentration should be determined empirically for each cell line, as sensitivity can vary.[8][12] |

| Vehicle Control | Essential for all experiments | A vehicle control, consisting of cell culture medium with the same final concentration of DMSO as the experimental conditions, is critical to differentiate the effects of the compound from those of the solvent.[13] |

| Compound Stability | Protect from light and repeated freeze-thaw cycles | Indole-based compounds can be sensitive to light. Aliquoting the stock solution into single-use volumes is highly recommended to maintain compound integrity.[9] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of 6-(1H-Indole-3-carbonyl)picolinonitrile in DMSO. This concentration serves as a convenient starting point for serial dilutions.

Materials:

-

6-(1H-Indole-3-carbonyl)picolinonitrile (solid form)

-

Anhydrous, sterile-filtered DMSO

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated precision balance

-

Vortex mixer

-

Sonicator (water bath)

-

Sterile pipette tips

Procedure:

-

Pre-dissolution Preparation:

-

Bring the vial of solid 6-(1H-Indole-3-carbonyl)picolinonitrile and the anhydrous DMSO to room temperature. This prevents condensation of atmospheric water into the stock.

-

Calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution. The molecular weight of the compound is essential for this calculation.

-

-

Weighing the Compound:

-

Tare a sterile, amber microcentrifuge tube or glass vial on a precision balance.

-

Carefully weigh the calculated amount of 6-(1H-Indole-3-carbonyl)picolinonitrile into the tube.

-

-

Dissolution in DMSO:

-

Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the compound.

-

Securely cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.[13]

-

Visually inspect the solution for any undissolved particles. If the compound is not fully dissolved, proceed to the next step.

-

-

Aiding Solubilization (if necessary):

-

Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[14] Sonication uses ultrasonic waves to break down aggregates and enhance dissolution.

-

Gentle Warming: If sonication is insufficient, the solution can be gently warmed in a 37°C water bath for 10-15 minutes.[14][15] Caution: Prolonged exposure to heat can degrade some compounds. Always allow the solution to return to room temperature before use.

-

-

Final Inspection and Aliquoting:

-

Once the compound is completely dissolved, resulting in a clear solution, the stock is ready.

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[9] The volume of each aliquot should be tailored to your experimental needs.

-

-

Labeling and Storage:

-

Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).[10] Always protect from light.

-

Workflow for Stock Solution Preparation and Dilution

The following diagram illustrates the workflow from solid compound to final working concentration in cell culture.

Sources

- 1. Indole-3-Carbinol Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. professionalvoice.org [professionalvoice.org]

- 3. Indole-3-carbinol inhibits MDA-MB-231 breast cancer cell motility and induces stress fibers and focal adhesion formation by activation of Rho kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Japan [eppendorf.com]

- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 8. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures [jstage.jst.go.jp]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. emulatebio.com [emulatebio.com]

- 15. researchgate.net [researchgate.net]

Application Note: Preparation and High-Throughput Screening (HTS) Workflow for 6-(1H-Indole-3-carbonyl)picolinonitrile

Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Aryl Hydrocarbon Receptor (AhR) Agonism, Immunomodulation Assays

Introduction & Scientific Context

The Aryl Hydrocarbon Receptor (AhR) is a ligand-dependent basic helix-loop-helix transcription factor that plays a critical role in gut immunity, intestinal barrier function, and xenobiotic metabolism[1]. Recent advances in structure-based drug design have led to the discovery of 6-(1H-Indole-3-carbonyl)picolinonitrile , widely known in the literature as PY108 [2].

Unlike traditional AhR ligands (e.g., TCDD or FICZ) which can suffer from rapid metabolic clearance or off-target toxicity, PY108 is a rationally designed multiheterocyclic agonist[3]. It demonstrates exceptional potency (EC50 ≈ 2.5 nM in human cells) and high biostability, making it a premier tool compound for HTS campaigns aimed at discovering synergistic immunomodulators or profiling AhR-dependent transcriptional activation[4][5].

Because PY108 exhibits a ~40-fold preferential activation for the human AhR over the murine AhR[5], the protocols detailed in this guide are strictly optimized for human cell-based reporter systems.

Chemical and Physical Properties

To ensure reproducible HTS results, it is imperative to understand the physicochemical parameters of the screening compound.

| Property | Specification | Reference |

| Chemical Name | 6-(1H-Indole-3-carbonyl)picolinonitrile | [4] |

| Common Name | PY108 | [4] |

| CAS Number | 2378039-21-3 | [6] |

| Molecular Formula | C₁₅H₉N₃O | [6] |

| Molecular Weight | 247.25 g/mol | [6] |

| Appearance | Yellow solid | [6] |

| Primary Target | Aryl Hydrocarbon Receptor (AhR) Agonist | [4] |

| Potency (EC50) | ~2.5 nM (Human AhR) | [4][5] |

| Solubility | Soluble in DMSO (HTS-grade) | [7] |

Mechanism of Action

PY108 operates via the canonical AhR signaling pathway. Upon crossing the cell membrane, PY108 binds to the cytosolic AhR complex. This binding induces a conformational change that sheds the chaperone proteins (Hsp90, XAP2, p23), exposing a nuclear localization signal. Once in the nucleus, the AhR-PY108 complex heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XRE) on the DNA, driving the transcription of target genes such as CYP1A1 and IL-22[1][8].

Figure 1: Mechanism of action for PY108-mediated Aryl Hydrocarbon Receptor (AhR) activation.

Reagent Preparation & Handling

In HTS, compound precipitation, degradation, or hydration are the leading causes of false negatives. The following preparation protocol is designed to mitigate these risks.

Step-by-Step Preparation

-

Equilibration: Allow the lyophilized PY108 vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

-

Causality: Opening a cold vial exposes the powder to ambient humidity. Water condensation can cause hydrolysis over time and artificially inflate the mass, leading to inaccurate molarity calculations.

-

-

Reconstitution: Dissolve the solid in anhydrous, HTS-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

-

Causality: HTS-grade DMSO (<0.1% water) is required because water absorption drastically reduces the solubility of multiheterocyclic compounds like PY108, leading to micro-precipitates that block acoustic dispenser transducers.

-

-

Aliquoting: Divide the 10 mM stock into 20 µL aliquots in matrix tubes and store at -80°C.

-

Causality: Aliquoting prevents repeated freeze-thaw cycles, which degrade the compound and introduce variability across screening batches.

-

High-Throughput Screening (HTS) Protocol

This protocol utilizes a human HepG2 cell line stably transfected with an XRE-driven luciferase reporter. HepG2 cells are selected due to their robust endogenous expression of AhR and ARNT, providing a physiologically relevant background for xenobiotic screening[5].

Phase 1: Cell Plating

-

Harvest HepG2-XRE-Luc cells at 80% confluence.

-

Resuspend in assay medium (DMEM + 1% charcoal-stripped FBS).

-

Causality: Charcoal-stripped FBS is mandatory. Standard FBS contains endogenous hormones and trace AhR ligands that elevate assay background and compress the dynamic range.

-

-

Dispense 5,000 cells/well in 40 µL of medium into a white, solid-bottom 384-well microplate using an automated bulk dispenser (e.g., Multidrop Combi).

-

Causality: White plates maximize the reflection of the luminescence signal toward the detector and prevent well-to-well optical crosstalk.

-

-

Incubate the plates overnight at 37°C, 5% CO₂.

Phase 2: Acoustic Dispensing (Dosing)

-

Transfer the 10 mM PY108 stock to an Echo-qualified cyclic olefin copolymer (COC) source plate.

-

Use an acoustic liquid handler (e.g., Echo 555) to dispense PY108 directly into the 384-well assay plate. For a top concentration of 10 µM, dispense 40 nL of the 10 mM stock into the 40 µL assay well.

-

Causality: Acoustic dispensing utilizes sound energy to transfer nanoliter droplets without physical contact. This eliminates plastic tip waste and prevents the hydrophobic PY108 molecules from adsorbing to polypropylene tips, ensuring exact molar dosing.

-

-

Ensure the final DMSO concentration is normalized to 0.1% (v/v) across all wells.

-

Causality: DMSO concentrations >0.2% can induce cellular toxicity in HepG2 cells, confounding the luminescence readout.

-

Phase 3: Detection

-

Following a 24-hour incubation with PY108, remove the plates from the incubator and equilibrate to room temperature for 15 minutes.

-

Causality: Luciferase enzymatic reactions are highly temperature-dependent. Uneven plate temperatures (edge effects) will cause high signal variance.

-

-

Add 40 µL of ONE-Glo™ Luciferase Assay Reagent per well.

-

Incubate for 5 minutes in the dark to allow complete cell lysis, then read luminescence on a multimode microplate reader (e.g., EnVision).

Figure 2: Step-by-step HTS workflow for PY108 cell-based reporter assays.

Self-Validation & Quality Control (QC)

A protocol is only as reliable as its internal validation metrics. Every screening plate must be a self-validating system containing the following:

-

Intra-Plate Controls:

-

Positive Control (100% Activation): 1 µM PY108 or 10 nM TCDD.

-

Negative Control (Background): 0.1% DMSO vehicle.

-

-

Z'-Factor Calculation: Evaluate assay robustness using the Z'-factor equation: Z' = 1 -[ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] Requirement: A Z'-factor > 0.5 is mandatory to proceed with hit-picking or EC50 reporting. If Z' < 0.5, the plate fails QC and must be repeated.

-

Dose-Response Fitting: Plot the luminescence data (Relative Light Units, RLU) against the log₁₀ of the PY108 concentration. Fit the data using a 4-Parameter Logistic (4PL) non-linear regression to accurately derive the EC50.

References

-

Chen, J., et al. (2020). "Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists." Science Advances, 6(3), eaay8230. Available at:[Link]

-

Dong, F., et al. (2021). "New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases." Frontiers in Pharmacology, 12, 769501. Available at:[Link]

-

Rothhammer, V., & Quintana, F. J. (2019). "The aryl hydrocarbon receptor: an environmental sensor integrating immune responses in health and disease." Nature Reviews Immunology, 19(3), 184-197. Available at:[Link]

Sources

- 1. The aryl hydrocarbon receptor: structure, signaling, physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research | Lijun-Sun [research.bidmc.org]

- 3. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. axonmedchem.com [axonmedchem.com]

- 7. axel.as-1.co.jp [axel.as-1.co.jp]

- 8. Dietary Monoterpenoids As a New Class of Allosteric Human Aryl Hydrocarbon Receptor Antagonists | bioRxiv [biorxiv.org]

Application Note: Unambiguous Structural Characterization of 6-(1H-Indole-3-carbonyl)picolinonitrile using 1D and 2D NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the structural characterization of 6-(1H-Indole-3-carbonyl)picolinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. We present detailed, step-by-step protocols for the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectra. Through a systematic analysis of chemical shifts, coupling constants, and correlation signals, we provide an unambiguous assignment of all proton and carbon resonances. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic entities.

Introduction

6-(1H-Indole-3-carbonyl)picolinonitrile is a molecule that incorporates two key pharmacophores: the indole nucleus and the picolinonitrile moiety. The indole scaffold is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with a wide range of biological activities.[1] Similarly, the picolinonitrile unit is a versatile building block in medicinal chemistry. The linkage of these two fragments via a carbonyl bridge creates a novel molecular architecture with potential for unique pharmacological properties.

Accurate and complete structural elucidation is a critical and foundational step in the drug discovery and development process. NMR spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution. This application note outlines a field-proven protocol for the comprehensive NMR characterization of 6-(1H-Indole-3-carbonyl)picolinonitrile, providing the detailed spectral data and interpretation necessary to confirm its chemical identity.

Experimental Design and Rationale

The experimental workflow is designed to provide a complete picture of the molecule's structure. We begin with one-dimensional ¹H and ¹³C NMR for an initial overview of the proton and carbon environments. Subsequently, two-dimensional techniques, specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and between protons and their directly attached carbons, respectively.

Figure 1: A streamlined workflow for the comprehensive NMR characterization of 6-(1H-Indole-3-carbonyl)picolinonitrile.

Protocols

I. Sample Preparation

-

Accurately weigh 5-10 mg of high-purity 6-(1H-Indole-3-carbonyl)picolinonitrile.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for a wide range of organic compounds and its ability to minimize the exchange of the indole N-H proton, often leading to a sharper signal.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Data Acquisition

All spectra should be acquired on a 400 MHz NMR spectrometer at a probe temperature of 298 K.

-

¹H NMR Spectroscopy:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 2.0 s

-

Acquisition time: 4.0 s

-

Spectral width: 16 ppm

-

-

¹³C NMR Spectroscopy:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.0 s

-

Spectral width: 240 ppm

-

-

2D gCOSY (gradient-selected Correlation Spectroscopy):

-

Pulse sequence: cosygpqf

-

Number of scans: 2

-

Data points: 2048 (F2) x 256 (F1)

-

Spectral width: 12 ppm in both dimensions

-

-

2D gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

-

Pulse sequence: hsqcedetgpsisp2.3

-

Number of scans: 4

-

Data points: 2048 (F2) x 256 (F1)

-

Spectral width: 12 ppm (F2, ¹H) x 180 ppm (F1, ¹³C)

-

III. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline correction for all spectra.

-

Reference the ¹H NMR spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Reference the ¹³C NMR spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 6-(1H-Indole-3-carbonyl)picolinonitrile. The predictions are based on established substituent effects and data from similar molecular fragments.[3][4][5]

Molecular Structure and Atom Numbering

Figure 2: Molecular structure and atom numbering scheme for 6-(1H-Indole-3-carbonyl)picolinonitrile.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Correlations |

| ~12.10 | br s | 1H | N1-H | Broad singlet, characteristic of an indole N-H proton. |

| ~8.50 | s | 1H | H-2 | Singlet, downfield due to the proximity to the indole nitrogen and the electron-withdrawing carbonyl group. |

| ~8.35 | d | 1H | H-4 | Doublet, deshielded by the carbonyl group. COSY correlation with H-5. |

| ~8.30 | d | 1H | H-3' | Doublet, deshielded by the adjacent nitrogen and cyano group. COSY correlation with H-4'. |

| ~8.20 | t | 1H | H-4' | Triplet, COSY correlations with H-3' and H-5'. |

| ~8.00 | d | 1H | H-5' | Doublet, COSY correlation with H-4'. |

| ~7.55 | d | 1H | H-7 | Doublet, COSY correlation with H-6. |

| ~7.30 | t | 1H | H-5 | Triplet, COSY correlations with H-4 and H-6. |

| ~7.25 | t | 1H | H-6 | Triplet, COSY correlations with H-5 and H-7. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Correlations |

| ~185.0 | C=O | Carbonyl carbon, significantly downfield. HSQC will show no correlation. |

| ~148.0 | C-6' | Quaternary carbon of the picolinonitrile ring attached to the carbonyl. HSQC will show no correlation. |

| ~145.0 | C-2' | Quaternary carbon of the picolinonitrile ring adjacent to nitrogen. HSQC will show no correlation. |

| ~138.0 | C-4' | Aromatic CH in the picolinonitrile ring. HSQC correlation with H-4'. |

| ~136.5 | C-7a | Quaternary carbon of the indole ring. HSQC will show no correlation. |

| ~135.0 | C-2 | Aromatic CH in the indole ring. HSQC correlation with H-2. |

| ~130.0 | C-3' | Aromatic CH in the picolinonitrile ring. HSQC correlation with H-3'. |

| ~128.0 | C-5' | Aromatic CH in the picolinonitrile ring. HSQC correlation with H-5'. |

| ~126.0 | C-3a | Quaternary carbon of the indole ring. HSQC will show no correlation. |

| ~124.0 | C-6 | Aromatic CH in the indole ring. HSQC correlation with H-6. |

| ~122.5 | C-4 | Aromatic CH in the indole ring. HSQC correlation with H-4. |

| ~121.5 | C-5 | Aromatic CH in the indole ring. HSQC correlation with H-5. |

| ~117.0 | CN | Cyano carbon, characteristic chemical shift. HSQC will show no correlation. |

| ~115.0 | C-3 | Quaternary carbon of the indole ring attached to the carbonyl. HSQC will show no correlation. |

| ~112.0 | C-7 | Aromatic CH in the indole ring. HSQC correlation with H-7. |

Interpretation of 2D NMR Spectra

-

COSY: The COSY spectrum will be crucial for confirming the proton-proton coupling networks within the indole and picolinonitrile rings. We expect to see correlations between H-4, H-5, H-6, and H-7 of the indole ring, and between H-3', H-4', and H-5' of the picolinonitrile ring. The absence of cross-peaks for H-2 and N1-H will confirm their isolated nature.

-

HSQC: The HSQC spectrum will provide direct one-bond proton-carbon correlations, allowing for the unambiguous assignment of the protonated carbons. For example, the proton signal at ~8.50 ppm will correlate with the carbon signal at ~135.0 ppm, confirming their assignment as H-2 and C-2, respectively. This technique is essential for differentiating between the various aromatic CH groups.

Conclusion

This application note provides a robust and detailed framework for the NMR-based structural characterization of 6-(1H-Indole-3-carbonyl)picolinonitrile. By following the outlined protocols for data acquisition and employing a systematic approach to spectral interpretation, researchers can confidently and accurately verify the structure of this and related heterocyclic compounds. The provided predicted spectral data serves as a valuable reference for scientists working in the field of synthetic and medicinal chemistry.

References

-

PubChem. Pyridine-2-carbonitrile. National Institutes of Health. Available at: [Link]

-

Taylor & Francis Online. Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Available at: [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

SpectraBase. Indole-3-carboxylic acid. Available at: [Link]

-

ResearchGate. 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Available at: [Link]

-

ACS Publications. Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. Available at: [Link]

-

Biological Magnetic Resonance Bank. Indole at BMRB. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information Indoles. Available at: [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. Available at: [Link]

-

Hans Reich NMR Collection. NMR Spectroscopy. University of Wisconsin. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

mass spectrometry fragmentation pattern of 6-(1H-Indole-3-carbonyl)picolinonitrile

Application Note: LC-MS/MS Fragmentation Dynamics of 6-(1H-Indole-3-carbonyl)picolinonitrile

Executive Summary

This application note provides a comprehensive, self-validating methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 6-(1H-Indole-3-carbonyl)picolinonitrile. By detailing the exact mechanistic pathways of its collision-induced dissociation (CID), this guide equips analytical chemists and drug development professionals with the foundational logic required for precise metabolite identification and pharmacokinetic tracking.

Chemical Context & Mechanistic Rationale

6-(1H-Indole-3-carbonyl)picolinonitrile is a complex hybrid scaffold integrating an indole-3-carbonyl moiety with a picolinonitrile (2-cyanopyridine) group.

The structural components of this molecule dictate its behavior in the gas phase:

-

The Indole-3-Carbonyl Core: This substructure is a privileged pharmacophore frequently encountered in 1[1]. Under mass spectrometric conditions, the carbonyl group acts as a primary site for charge localization and subsequent bond cleavage.

-

The Picolinonitrile Group: Often utilized as highly effective2[2], the pyridine nitrogen readily accepts protons, heavily influencing the initial ionization efficiency.

Optimized LC-MS/MS Protocol

To ensure high-fidelity data acquisition, the protocol must be designed around the thermodynamic properties of the molecule.

3.1. Sample Preparation & Chromatography

-

Mobile Phase Causality: Electrospray Ionization in positive mode (ESI+) is selected because both the pyridine and indole nitrogens act as excellent proton acceptors. The addition of 0.1% formic acid to the mobile phase is not merely for chromatographic peak shape; it is a strict mechanistic requirement to drive the formation of the [M+H]+ precursor ion at m/z 248.08.

-

Gradient: A standard reverse-phase C18 UHPLC gradient (5% to 95% Acetonitrile over 10 minutes) is sufficient for elution.

3.2. Mass Spectrometry Parameters (ESI-Q-TOF)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 350°C

-

Self-Validating CID System: The protocol employs a dual-energy Collision-Induced Dissociation (CID) strategy to ensure self-validation.

-

Low-Energy Scan (15 eV): Utilized to confirm the presence of the intact acylium base peak (m/z 144.04). If this peak is absent, it indicates premature in-source fragmentation, requiring an immediate reduction in the declustering potential.

-

High-Energy Scan (35 eV): Executed to validate the structural identity of the indole core via the appearance of the m/z 89.04 terminal fragment. If m/z 89.04 fails to appear at 35 eV, the collision gas pressure or energy calibration must be recalibrated.

-

Fragmentation Pathway Analysis

The fragmentation of 6-(1H-Indole-3-carbonyl)picolinonitrile follows a highly predictable, stepwise degradation pathway driven by the stability of the resulting carbocations.

-

Precursor Ion Generation (m/z 248.08): Protonation occurs preferentially at the pyridine nitrogen, generating the [C15H10N3O]+ precursor ion.

-

Primary α -Cleavage (m/z 144.04): The most thermodynamically favorable cleavage occurs at the bond between the carbonyl carbon and the pyridine ring. This α -cleavage yields the highly stable indole-3-carbonyl acylium ion ( [C9H6NO]+ ). This is the universal base peak for1[1].

-

Decarbonylation (m/z 116.05): As collision energy increases, the acylium ion undergoes a neutral loss of carbon monoxide (CO, 28 Da), resulting in the indolyl cation ( [C8H6N]+ ).

-

Ring Contraction (m/z 89.04): The indolyl cation undergoes a complex rearrangement and ring contraction, ejecting hydrogen cyanide (HCN, 27 Da) to form a cyclopropenyl-like cation ( [C7H5]+ ). This sequential loss is a3[3].

-

Picolinonitrile Cleavage (m/z 105.05): A secondary, less dominant pathway involves charge retention on the picolinonitrile moiety during α -cleavage, yielding the protonated cyanopyridine fragment ( [C6H5N2]+ ).

Quantitative Fragment Data

| Fragment Identity | Elemental Formula | Theoretical m/z | Relative Abundance | Mechanistic Origin |

| Precursor Ion | [C15H10N3O]+ | 248.0824 | 10 - 20% | Protonation of parent molecule |

| Indole-3-carbonyl | [C9H6NO]+ | 144.0449 | 100% (Base Peak) | α -cleavage at carbonyl |

| Indolyl Cation | [C8H6N]+ | 116.0500 | 40 - 60% | Decarbonylation (-CO) of m/z 144 |

| Protonated Picolinonitrile | [C6H5N2]+ | 105.0453 | 15 - 25% | α -cleavage with proton transfer |

| Cyclopropenyl Cation | [C7H5]+ | 89.0391 | 20 - 30% | Loss of HCN from m/z 116 |

Pathway Visualization

Proposed LC-MS/MS fragmentation pathway for 6-(1H-Indole-3-carbonyl)picolinonitrile.

References

-

Comprehensive review of the detection methods for synthetic cannabinoids and cathinones Source: National Institutes of Health (NIH) URL:[Link][1]

-

Study of Mass Spectra of Some Indole Derivatives Source: Scientific Research Publishing (SCIRP) URL:[Link][3]

-

Evaluating Metal–Ligand Interactions of Metal-Binding Isosteres Using Model Complexes Source: American Chemical Society (ACS) URL:[Link][2]

Sources

Application Note: 6-(1H-Indole-3-carbonyl)picolinonitrile (PY108) as an Analytical Reference Standard

Executive Summary & Scientific Rationale

The compound 6-(1H-Indole-3-carbonyl)picolinonitrile , commonly designated as PY108 , is a highly potent, orally bioavailable, and synthetic multiheterocyclic agonist of the Aryl Hydrocarbon Receptor (AHR)[1]. Historically, the clinical translation of AHR agonists for inflammatory diseases has been hindered by off-target toxicity, poor pharmacokinetics, or rapid metabolic clearance (e.g., endogenous indoles)[2].

Discovered through the rational design of heterocyclic indoles and indazoles, PY108 overcomes these limitations by exhibiting exceptional biostability, physiochemical drug-likeness, and an EC50 of approximately 2.5 nM for human AHR[1][2]. In preclinical models, PY108 potently induces Interleukin-22 (IL-22), expands tissue-resident ILC3 and γδ T cell subpopulations, and accelerates mucosal healing in dextran sulfate sodium (DSS)-induced colitis[2][3].

For researchers and drug development professionals, PY108 serves as an essential analytical reference standard and positive pharmacological control . This application note provides authoritative guidance on utilizing PY108 for pharmacokinetic (LC-MS/MS) quantification and in vitro AHR-activation assays, ensuring rigorous, self-validating experimental designs.

Mechanistic Overview: The AHR Signaling Axis

Understanding the causality behind PY108's biological activity is critical for designing robust assays. AHR is a ligand-activated, basic helix-loop-helix/Per-Arnt-Sim (PAS) transcription factor. In its unliganded state, AHR resides in the cytosol bound to co-chaperones. Upon binding PY108, the receptor undergoes a conformational change, sheds its chaperones, and translocates to the nucleus. There, it heterodimerizes with the AHR nuclear translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) to drive the transcription of target genes like CYP1A1 and IL22[2][4].

Fig 1: Mechanism of PY108-mediated AHR activation and IL-22 transcription.

Physicochemical & Pharmacological Profile

When utilizing PY108 as a reference standard, precise knowledge of its physicochemical properties is required to optimize solvent selection, chromatographic conditions, and assay dosing. PY108 demonstrates a strong preferential activation for human AHR over murine AHR (nearly 40-fold difference)[2], a critical factor when selecting cell lines for in vitro screening.

Table 1: Quantitative Profile of PY108 Reference Standard

| Parameter | Value / Description | Experimental Implication |

| Chemical Name | 6-(1H-Indole-3-carbonyl)picolinonitrile | Synthetic indole mimic[1]. |

| CAS Number | 2378039-21-3 | Unique identifier for procurement[1]. |

| Molecular Formula | C15H9N3O | Used for exact mass calculation in MS. |

| Molecular Weight | 247.25 g/mol | Required for molarity calculations[1]. |

| Solubility | Soluble in DMSO | Stock solutions should be prepared in anhydrous DMSO. |

| Target / Activity | Aryl Hydrocarbon Receptor (AHR) | Pure agonist; induces target genes[1]. |

| Potency ( EC50 ) | ~ 2.5 nM (Human AHR) | Highly potent; requires serial dilution to pM ranges for dose-response curves[1]. |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal checks to verify that the observed data is a direct result of PY108's specific chemical and biological properties.

Protocol A: LC-MS/MS Bioanalytical Quantification of PY108 in Plasma

Purpose: To quantify PY108 concentrations in pharmacokinetic (PK) studies following oral or intravenous administration.

Expert Insight (Causality): Because PY108 is a highly lipophilic multiheterocyclic compound, protein precipitation using cold acetonitrile (ACN) is preferred over liquid-liquid extraction to maximize recovery while precipitating plasma proteins that could cause ion suppression in the mass spectrometer.

Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a primary stock of PY108 at 1 mg/mL in DMSO. Generate a working calibration curve in blank plasma ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Extraction:

-

Transfer 50 µL of plasma sample (or calibration standard) to a microcentrifuge tube.

-

Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled indole derivative or a structural analog like ITE).

-

Self-Validation Step: The internal standard corrects for matrix effects and extraction losses.

-

-

Precipitation & Separation: Vortex the mixture for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Chromatography (HPLC):

-

Transfer the supernatant to an autosampler vial.

-

Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

-

Use a gradient mobile phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).

-

-

Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent ion [M+H]+ (m/z ~248) to its dominant product ion.

Protocol B: In Vitro AHR Activation Assay (XRE-Luciferase)

Purpose: To validate the biological potency of PY108 or use it as a positive control when screening novel AHR modulators.

Fig 2: Step-by-step workflow for the in vitro XRE-luciferase reporter assay.

Expert Insight (Causality): PY108 shows a 40-fold higher affinity for human AHR compared to murine AHR[2]. Therefore, human-derived cell lines (e.g., HepG2 or Caco-2) must be used to accurately reflect its ~2.5 nM potency.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cells stably transfected with an XRE-driven luciferase reporter gene into a 96-well opaque white plate at a density of 2×104 cells/well. Incubate overnight at 37°C, 5% CO2 .

-

Compound Dilution: Prepare a 10-point serial dilution of PY108 in assay medium (final DMSO concentration ≤ 0.1% to prevent solvent toxicity). Concentrations should range from 0.1 pM to 1 µM.

-

Treatment & Self-Validation:

-

Incubation: Incubate the plate for 18–24 hours to allow for optimal gene transcription and luciferase translation.

-

Detection: Add the luciferase assay reagent (containing luciferin and lysis buffer) to each well. Incubate for 5 minutes at room temperature.

-

Quantification: Read the luminescence using a microplate reader. Plot the Relative Light Units (RLU) against the log concentration of PY108 and fit to a 4-parameter logistic curve to derive the EC50 .

Data Interpretation & Troubleshooting

When utilizing PY108, researchers should benchmark their results against established literature values to ensure assay validity.

Table 2: Benchmark Data for Assay Validation

| Assay Type | Expected Outcome for PY108 | Troubleshooting / Deviations |

| XRE-Luciferase (Human) | EC50≈2.5 nM[1] | If EC50>50 nM, check for compound degradation, high DMSO toxicity, or verify that a human (not murine) cell line was used. |

| In Vivo Colitis Model | Increased IL-22, mucosal healing[2] | If no efficacy is observed, verify oral formulation (e.g., suspension in appropriate vehicle) and confirm plasma exposure via LC-MS/MS. |

| AHR Antagonist Co-assay | Complete signal ablation[4] | If signal persists, suspect off-target luminescence or assay contamination. |

References

-

Chen, J. et al. "Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists." Science Advances. 2020 Jan 15;6(3):eaay8230. URL:[Link]

-

Gao, J. et al. "New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases." Frontiers in Immunology. 2021. URL:[Link]

-

Dvorak, Z. et al. "Dietary Monoterpenoids As a New Class of Allosteric Human Aryl Hydrocarbon Receptor Antagonists." bioRxiv. 2020. URL:[Link]

Sources

- 1. axonmedchem.com [axonmedchem.com]

- 2. Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

Technical Support Center: Solubilization Strategies for 6-(1H-Indole-3-carbonyl)picolinonitrile

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently encounter compounds that look promising in silico but behave like brick dust in vitro. 6-(1H-Indole-3-carbonyl)picolinonitrile is a prime example. This molecule features a highly planar indole ring conjugated to a picolinonitrile (pyridine-nitrile) system. This architecture promotes intense intermolecular π−π stacking and strong crystal lattice energy, making it highly hydrophobic and notoriously difficult to keep in aqueous solution[1].

This guide provides field-proven, self-validating methodologies to overcome these solubility hurdles, ensuring your biochemical and cell-based assay data reflect true pharmacology rather than artifactual precipitation.

Solubilization Decision Workflow

Decision tree for solubilizing 6-(1H-Indole-3-carbonyl)picolinonitrile based on assay requirements.

Section 1: Core Troubleshooting FAQs (The "Why" and "How")

Q1: Why does 6-(1H-Indole-3-carbonyl)picolinonitrile immediately precipitate when diluted from DMSO into my biochemical assay buffer? The Causality: When you transfer a compound from a 100% DMSO stock into an aqueous buffer, it experiences a rapid "solvent shift." The local concentration of water spikes, drastically lowering the solvation capacity. For a planar, hydrophobic molecule like our indole-pyridine derivative, this rapid shift induces nucleation[2]. The molecules aggregate via π−π stacking faster than they can disperse, forming micro-precipitates. This "crash out" leads to underrated activity, variable data, and artificially flat dose-response curves[3].

Q2: How can I prevent "crash out" during dose-response curve generation? The Causality & Solution: The traditional method of serial dilution in aqueous buffer is fundamentally flawed for highly insoluble compounds because it forces the compound to remain in a suboptimal solvent for extended periods before reaching the final assay. Instead, utilize Acoustic Droplet Ejection (ADE)[4]. By using sound energy to dispense nanoliter droplets of the compound directly from the DMSO stock into the final assay volume, you bypass the intermediate aqueous dilution steps[5]. The compound disperses instantly into the large volume of the assay buffer, minimizing local supersaturation and preventing nucleation[4].

Q3: If acoustic dispensing isn't available or I am running a cell-based assay that limits DMSO to <0.5%, which excipients are best suited for this specific scaffold? The Causality & Solution: For cell-based assays, DMSO concentrations above 0.5%–1% can induce cellular toxicity or unintended immunomodulatory effects[6]. To replace DMSO, use Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[7]. The hydrophobic indole moiety of 6-(1H-Indole-3-carbonyl)picolinonitrile acts as a "key" that inserts into the hydrophobic "lock" of the HP- β -CD cavity[8]. This inclusion complex shields the lipophilic core from water, enhancing apparent aqueous solubility without altering the drug's intrinsic ability to interact with its target once equilibrium is reached[8].

Section 2: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Preparation of a Stable Master Stock via Acoustic-Compatible Dispensing

Validation Mechanism: Visual inspection combined with centrifugation ensures no micro-particulates are present before acoustic dispensing.

-

Weighing: Weigh out the required mass of 6-(1H-Indole-3-carbonyl)picolinonitrile using a calibrated microbalance.

-

Solvation: Add 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration. (Note: Do not use hydrated DMSO, as even trace water drastically reduces the solubility limit).

-

Disruption: Sonicate the vial in a room-temperature water bath for 10 minutes. The mechanical cavitation disrupts the strong crystal lattice of the indole-pyridine scaffold.

-

Validation (Crucial Step): Centrifuge the stock at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a pellet is visible, the compound is not fully dissolved; you must dilute the stock to 5 mM and repeat the sonication.

-

Storage: Aliquot the validated solution into acoustic-compatible source plates (e.g., Echo-qualified plates), purge with argon gas to prevent atmospheric moisture absorption, and seal tightly.

Protocol B: HP- β -CD Inclusion Complexation for Cell-Based Assays

Validation Mechanism: Nephelometry or Optical Density (OD600) measurement confirms the absence of colloidal aggregates.

-

Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your basal cell culture medium (without Fetal Bovine Serum, as serum proteins can prematurely bind the compound).

-

Complexation: Slowly add the 6-(1H-Indole-3-carbonyl)picolinonitrile (from a concentrated DMSO stock) dropwise into the stirring HP- β -CD solution. Keep the final DMSO concentration strictly below 0.5%[6].

-

Equilibration: Incubate the mixture at 37°C with continuous agitation for 24 hours. This thermodynamic equilibration is required for the indole ring to fully partition into the cyclodextrin cavity[8].

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

-

Validation (Crucial Step): Measure the Optical Density at 600 nm (OD600) of the filtrate against a blank of 20% HP- β -CD medium. An OD600 > 0.05 indicates colloidal scattering (incomplete solubilization), meaning the compound concentration exceeds the complexation capacity.

Section 3: Quantitative Data Summary

The table below summarizes the expected performance of each solubilization strategy when applied to highly planar, hydrophobic scaffolds like 6-(1H-Indole-3-carbonyl)picolinonitrile.

| Solubilization Strategy | Expected Max Aqueous Conc. | Max Tolerated DMSO | Assay Compatibility | Primary Mechanism of Action |

| Direct Aqueous Dilution | < 1 µM | 1.0% - 5.0% | Low | None (Highly prone to nucleation and precipitation) |

| Acoustic Droplet Ejection | 10 µM - 50 µM | < 1.0% | Biochemical | Minimizes local supersaturation via nanoliter dispersion |

| HP- β -CD Complexation | 100 µM - 500 µM | < 0.5% | Cell-Based | Hydrophobic cavity shielding of the indole ring |

Sources

- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Modeling error in experimental assays using the bootstrap principle: Understanding discrepancies between assays using different dispensing technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DRUG DISCOVERY - Benefits of Acoustic Liquid Handling in Drug Discovery [drug-dev.com]

- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Ensuring the Long-Term Stability of 6-(1H-Indole-3-carbonyl)picolinonitrile

Welcome to the dedicated technical support resource for 6-(1H-Indole-3-carbonyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during long-term storage and to offer robust troubleshooting strategies for issues that may arise during its experimental use. Our focus is on providing scientifically grounded, practical solutions to ensure the integrity and reliability of your research.

Understanding the Molecule: A Proactive Approach to Stability

6-(1H-Indole-3-carbonyl)picolinonitrile is a molecule possessing two key functional moieties: an indole ring and a picolinonitrile (cyanopyridine) group linked by a ketone. This structure informs its stability profile. The indole nucleus is known to be susceptible to oxidation, photodegradation, and instability at extreme pH values. The picolinonitrile group is generally more stable but can be influenced by strong acids or bases. Proactively addressing these inherent sensitivities is paramount for maintaining the compound's purity and activity over time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 6-(1H-Indole-3-carbonyl)picolinonitrile?

For long-term stability, the solid compound should be stored at -20°C or lower , protected from light in a tightly sealed, amber glass vial. To minimize exposure to air and moisture, it is best practice to store it under an inert atmosphere, such as argon or nitrogen.

Q2: My solid 6-(1H-Indole-3-carbonyl)picolinonitrile has changed color from off-white to a yellowish or brownish hue. What does this indicate?

A color change is a common visual indicator of degradation, likely due to oxidation of the indole ring.[1] This can lead to the formation of colored impurities and a decrease in the purity of your compound. It is crucial to re-assess the purity of the material using an appropriate analytical method, such as HPLC, before use.

Q3: How should I prepare and store solutions of this compound?

Solutions are inherently less stable than the solid form. It is strongly recommended to prepare solutions fresh immediately before an experiment. If short-term storage is unavoidable, prepare concentrated stock solutions in a dry, aprotic solvent like anhydrous DMSO. Aliquot these into single-use volumes and store them at -80°C, protected from light. Aqueous solutions should not be stored for more than a day.[2]

Q4: Can I use antioxidants to improve the stability of my solutions?

While the addition of antioxidants can mitigate oxidative degradation, their compatibility with your specific experimental system must be validated. Common antioxidants that could be considered include butylated hydroxytoluene (BHT) or ascorbic acid, but their use may interfere with certain biological assays.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to diagnosing and resolving common problems encountered with 6-(1H-Indole-3-carbonyl)picolinonitrile.

Issue 1: Inconsistent or Diminished Biological Activity in Assays

-

Potential Cause A: Degradation of the compound in the solid state.

-

Troubleshooting Steps:

-

Visually inspect the solid material for any color change.

-

Perform a purity analysis using a validated HPLC method (see Experimental Protocols). Compare the purity to the certificate of analysis provided by the supplier.

-

If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions.

-

-

-

Potential Cause B: Instability in the solvent or assay buffer.

-

Troubleshooting Steps:

-

Review the pH of your solvent or buffer. The indole moiety can be unstable under strongly acidic or alkaline conditions.

-

Consider the potential for the compound to react with components in your cell culture media or assay buffer.

-

Solution: Always prepare solutions fresh. If possible, conduct a time-course stability study of the compound in your specific assay medium by analyzing aliquots at different time points via HPLC.

-

-

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)

-

Potential Cause A: On-column or in-sampler degradation.

-

Troubleshooting Steps:

-

Ensure your mobile phase is compatible with the compound.

-

If using a temperature-controlled autosampler, set it to a low temperature (e.g., 4°C) to minimize degradation while samples are queued for analysis.

-

Use amber or light-blocking autosampler vials.

-

-

-

Potential Cause B: Photodegradation.

-

Troubleshooting Steps:

-

Protect all solutions and solid material from light during handling and storage.

-

Work in a subdued lighting environment when preparing solutions.

-

Wrap containers and autosampler trays in aluminum foil.

-

-

Data Presentation: Stability of Related Indole Compounds

| Compound | Condition | Observation | Reference |

| Indole-3-carbinol (I3C) | Acidic pH (simulating gastric conditions) | Rapid conversion to its dimer, diindolylmethane (DIM), and trimers. | [3] |

| Indole-3-carbinol (I3C) | Heating at 100-120°C | Oligomerization into various indole derivatives. | [1] |

| Indole Derivatives | General | Susceptible to oxidation, photodegradation, and instability at extreme pH. | [4] |

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[5]

Objective: To intentionally degrade 6-(1H-Indole-3-carbonyl)picolinonitrile under various stress conditions to understand its degradation pathways.

Materials:

-

6-(1H-Indole-3-carbonyl)picolinonitrile

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Photodegradation: Expose 1 mL of the stock solution in a clear vial to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

-

Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in the dark.

-

-

Sample Analysis:

-

After the incubation period, neutralize the acidic and basic samples.

-

Analyze all samples, including a non-degraded control, by HPLC-UV or LC-MS.

-

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To assess the purity of 6-(1H-Indole-3-carbonyl)picolinonitrile and quantify its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with a suitable percentage of B (e.g., 20%), ramp to a higher percentage (e.g., 90%) over 15-20 minutes, hold for 5 minutes, then return to the initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 280 nm, determined by UV scan).

-

Injection Volume: 10 µL.

This method should be able to separate the parent compound from any degradation products formed during the forced degradation study.

Visualizing Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the likely sites of degradation on the 6-(1H-Indole-3-carbonyl)picolinonitrile molecule based on the known reactivity of its functional groups.

Caption: Potential degradation pathways for 6-(1H-Indole-3-carbonyl)picolinonitrile.

Troubleshooting Workflow

This diagram outlines a logical flow for troubleshooting inconsistent experimental results.

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

-

Microbial Degradation of Indole and Its Derivatives. SciSpace by Typeset. Available at: [Link]

-

Role of Instability in the Action of Indole-3-carbinol (I3C). Semantic Scholar. Available at: [Link]

-

[Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. PubMed. Available at: [Link]

-

Role of Phenolic Inhibitors in Peroxidase-mediated Degradation of Indole-3-acetic Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. Available at: [Link]

-

Photocatalytic arylation of carbonyl compounds: advancements toward sustainability. RSC Publishing. Available at: [Link]

-

Carbene and photocatalyst-catalyzed 3-acylation of indoles for facile access to indole-3-yl aryl ketones. Chemical Communications. Available at: [Link]

-

Photolysis of Carbonyl Compounds. ResearchGate. Available at: [Link]

-

TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Picolinonitrile Product Information. Kanto Kagaku. Available at: [Link]

-

Hydrolytic stability of polyetherimide investigated in ultrathin films. ResearchGate. Available at: [Link]

-

Hydrolytic stability of Polyurethane/Polyhydroxyurethane hybrid adhesives. Tampere University Research Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H-インドール-3-カルボニトリル | 1H-indole-3-carbonitrile | 5457-28-3 | 東京化成工業株式会社 [tcichemicals.com]

Technical Support Center: Troubleshooting Low Yield in 6-(1H-Indole-3-carbonyl)picolinonitrile Synthesis

< চুপ>

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 6-(1H-Indole-3-carbonyl)picolinonitrile. Low yields in this Friedel-Crafts-type acylation can arise from a multitude of factors, ranging from reagent quality to subtle variations in reaction conditions. This document provides a structured approach to troubleshooting, offering in-depth explanations and actionable protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?

A1: Incomplete conversion is a common issue. Key factors to investigate include:

-

Lewis Acid Activity: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZrCl₄) may be deactivated due to moisture.[1] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Inadequate Activation of the Acylating Agent: The formation of the acylium ion or a reactive donor-acceptor complex is crucial.[2] The choice and stoichiometry of the Lewis acid play a critical role here.

-

Low Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.

-

Poor Solubility: The indole-Lewis acid complex can sometimes be insoluble in the reaction solvent, hindering the reaction.[3] The addition of a co-solvent like nitromethane (CH₃NO₂) can improve solubility and accelerate the reaction.[3]

Q2: I'm observing the formation of multiple byproducts, leading to a complex mixture and low yield of the desired product. What are these byproducts and how can I minimize them?

A2: The indole nucleus is highly nucleophilic and can undergo several competing reactions under acidic conditions.[2][3] Common byproducts include:

-

N-acylated and 1,3-diacylated products: The indole nitrogen can also be acylated.[2][3] While C3-acylation is generally favored, N-acylation can become significant. Using milder Lewis acids or protecting the indole nitrogen can mitigate this.[3][4]

-

Indole Oligomerization: Indole can self-polymerize in the presence of strong acids.[2][3] Using a less aggressive Lewis acid or controlling the reaction temperature can reduce polymerization.[2][4]